molecular formula C23H25N3O4S B2708807 N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105201-80-6

N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No.: B2708807
CAS No.: 1105201-80-6
M. Wt: 439.53
InChI Key: MRUZNDBUZSINLX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound is structurally related to various heterocyclic derivatives that have been the subject of significant research interest due to their complex structures and potential pharmacological activities. Although the specific compound mentioned does not directly appear in the available literature, studies on related compounds provide insights into the scientific research applications of such chemicals, primarily focusing on synthesis, structural analysis, and potential medicinal properties.

  • Heterocyclic Derivatives Synthesis : Research on the synthesis of heterocyclic derivatives, such as those derived from guanidine, shows the interest in developing novel compounds with potential for varied applications. For instance, the formation and X-ray structure determination of related compounds highlight the scientific efforts in understanding the molecular framework and potential reactivity of such complex structures (Banfield, Fallon, & Gatehouse, 1987).

  • Anticonvulsant Agents : Derivatives of thiopyrimidine, similar in structural complexity to the compound of interest, have been synthesized and evaluated as potential anticonvulsant agents. This underscores the broader research into the therapeutic applications of complex heterocyclic compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

  • Imaging Agents for PET Scans : The development of selective radioligands for imaging the translocator protein with PET scans involves compounds with similar structural motifs. Research in this area exemplifies the application of complex acetamides in the field of diagnostic imaging and neurological research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

  • A3 Adenosine Receptor Antagonists : The chiral separation and absolute configuration assignment of potential A3 adenosine receptor antagonists further illustrate the research interests in utilizing complex heterocycles for therapeutic purposes. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential drug candidates (Rossi, Nasti, Marra, Meneghini, Mazzeo, Longhi, Memo, Cosimelli, Greco, Novellino, Da Settimo, Martini, Taliani, Abbate, & Collina, 2016).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14-18(13-21(27)25-19-11-10-17(29-3)12-20(19)30-4)22(28)26-23(24-14)31-15(2)16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUZNDBUZSINLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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